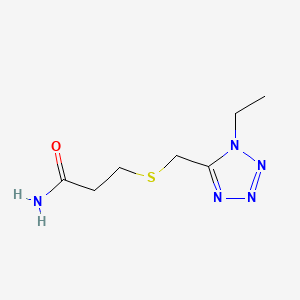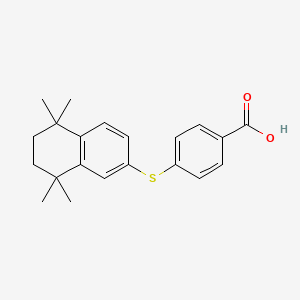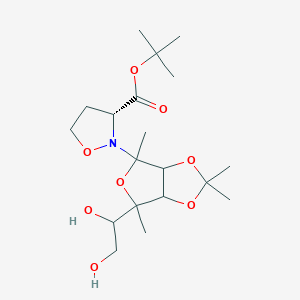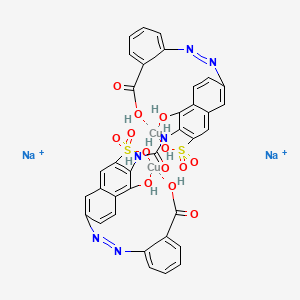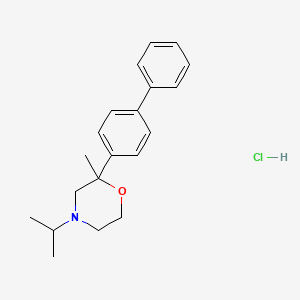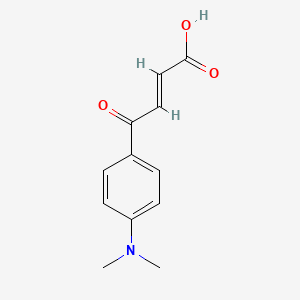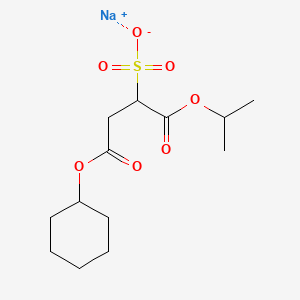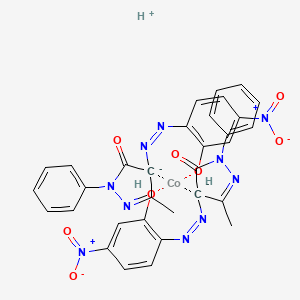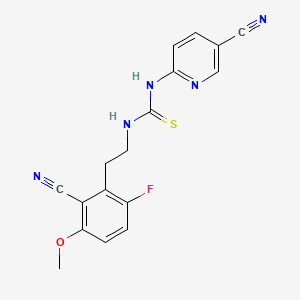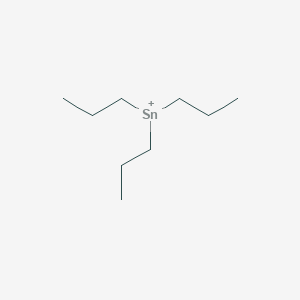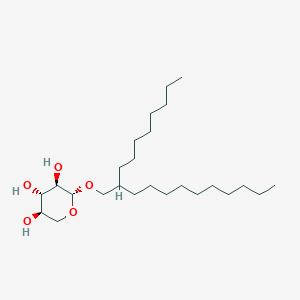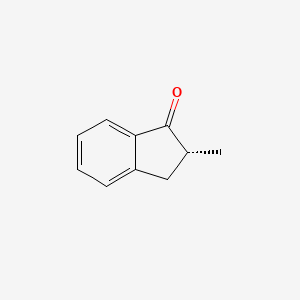
2-Methylindanone, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylindanone, ®-: is a chiral compound with the molecular formula C10H10O It is a derivative of indanone, characterized by the presence of a methyl group at the second position of the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methylindanone, ®- involves the intramolecular hydroacylation of 2-vinylbenzaldehyde. This method is notable for being metal-free and environmentally friendly, utilizing L-proline as a catalyst . Another approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives . These methods provide efficient pathways to obtain 2-Methylindanone, ®- with good yields.
Industrial Production Methods
Industrial production of 2-Methylindanone, ®- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as metal-free catalysis, is increasingly favored in industrial settings to minimize environmental footprint.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylindanone, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methylindanone, ®- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylindanone, ®- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methylindanone, ®- can be compared with other similar compounds, such as:
2-Methylindanone, (S)-: The enantiomer of 2-Methylindanone, ®-, which may have different biological activities due to its chiral nature.
2,3-Dihydro-2-methyl-1H-inden-1-one: Another derivative of indanone with similar structural features.
The uniqueness of 2-Methylindanone, ®- lies in its specific chiral configuration, which can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
57128-12-8 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2R)-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
Clé InChI |
BEKNOGMQVKBMQN-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC=CC=C2C1=O |
SMILES canonique |
CC1CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


